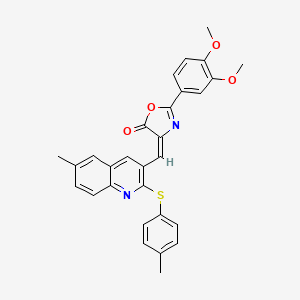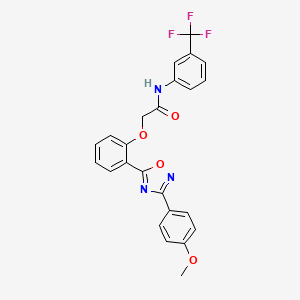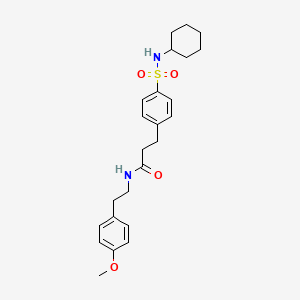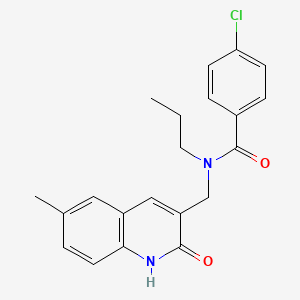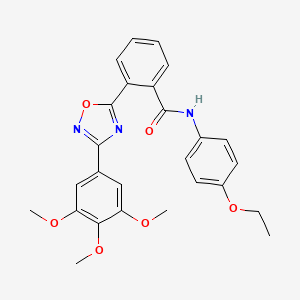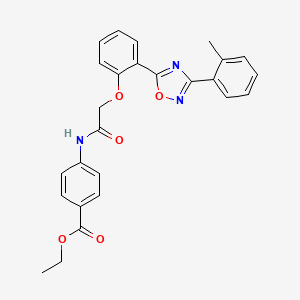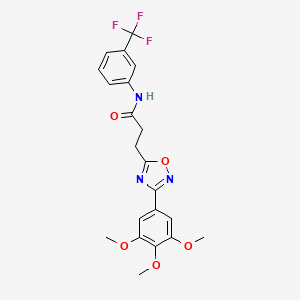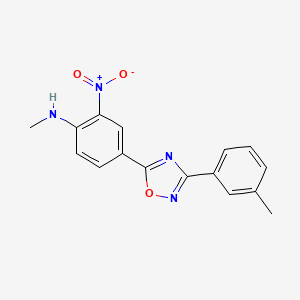
N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as MNTOX, is a chemical compound that has been widely studied for its potential applications in scientific research. MNTOX is a member of the family of nitroaromatic compounds, which have been found to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has also been found to inhibit the activity of certain enzymes involved in the replication of viruses and bacteria, which may contribute to its antimicrobial and antiviral properties.
Biochemical and Physiological Effects:
N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been found to have a number of biochemical and physiological effects. In cancer cells, N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has also been found to have anti-inflammatory effects, which may contribute to its antimicrobial and antiviral properties. N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to inhibit the activity of certain enzymes involved in the replication of viruses and bacteria, which may contribute to its antimicrobial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its potential as a lead compound for the development of new antibiotics and antiviral drugs. However, N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline also has some limitations, including its toxicity and potential side effects, which may limit its use in clinical applications.
Direcciones Futuras
There are several directions for future research on N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One area of research is the development of new analogs of N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with improved potency and selectivity against cancer cells. Another area of research is the development of new formulations of N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline that can be delivered more effectively to cancer cells or other target tissues. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline and its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves a multistep process that starts with the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylaniline to produce the desired product, N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline. The synthesis of N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been optimized by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. N-methyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has also been found to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propiedades
IUPAC Name |
N-methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-4-3-5-11(8-10)15-18-16(23-19-15)12-6-7-13(17-2)14(9-12)20(21)22/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCKWHRXUZTJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

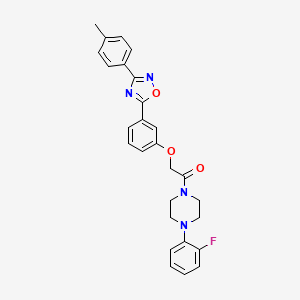

![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
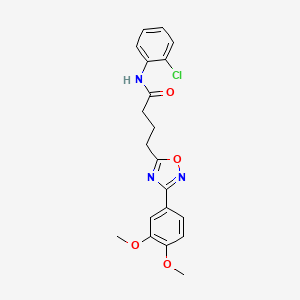
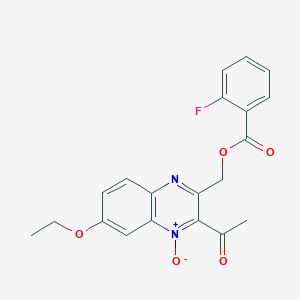
![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687058.png)
